Acep-1

描述

属性

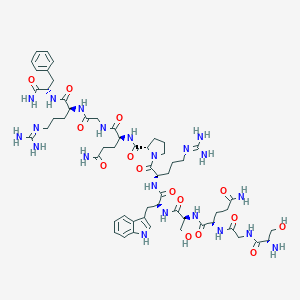

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-1-[[2-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]-2-[[2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]acetyl]amino]pentanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C57H85N21O15/c58-33(28-79)48(86)69-26-45(83)72-37(17-19-44(60)82)51(89)77-41(29-80)53(91)76-40(24-31-25-68-34-12-5-4-11-32(31)34)52(90)74-38(14-7-21-67-57(64)65)55(93)78-22-8-15-42(78)54(92)73-36(16-18-43(59)81)49(87)70-27-46(84)71-35(13-6-20-66-56(62)63)50(88)75-39(47(61)85)23-30-9-2-1-3-10-30/h1-5,9-12,25,33,35-42,68,79-80H,6-8,13-24,26-29,58H2,(H2,59,81)(H2,60,82)(H2,61,85)(H,69,86)(H,70,87)(H,71,84)(H,72,83)(H,73,92)(H,74,90)(H,75,88)(H,76,91)(H,77,89)(H4,62,63,66)(H4,64,65,67)/t33-,35-,36-,37-,38-,39-,40-,41-,42-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISNCSKFMYLUXKU-IIMOKITMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CCCN=C(N)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CO)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CO)N)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CC4=CC=CC=C4)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](CO)N)C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H85N21O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127122-98-9 | |

| Record name | Achatina cardio-excitatory peptide 1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127122989 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthesis and Structural Elucidation of Anthracene Endoperoxide Derivatives

Methodologies for the Preparation of AcEP Compounds

The formation of the endoperoxide bridge in AcEP compounds primarily involves the cycloaddition of oxygen to the anthracene (B1667546) π-system. This reaction is typically facilitated by specific conditions, often involving the generation of singlet oxygen.

General Synthetic Routes to Endoperoxide Formation

General methods for synthesizing endoperoxides often involve cycloaddition reactions between dienes (such as the anthracene core) and singlet oxygen (¹O₂). nih.govbeilstein-journals.orgresearchgate.net Singlet oxygen can be generated through various methods, including photosensitization, where a photosensitizer molecule absorbs light and transfers energy to ground-state triplet oxygen, converting it to the excited singlet state. fu-berlin.de This [4+2] cycloaddition, often referred to as a Diels-Alder type reaction with singlet oxygen, is a classical method for the synthesis of cyclic peroxides. nih.govbeilstein-journals.orgresearchgate.net Other approaches to endoperoxide synthesis include the cyclization of hydroperoxides with pendant alkenes or alkynes, which can be catalyzed by metals or Brønsted acids. nih.govbeilstein-journals.org

Specific Chemical Transformations Leading to Anthracene Endoperoxides

The synthesis of anthracene endoperoxides specifically is commonly achieved through the photooxygenation of anthracene or its derivatives in the presence of a photosensitizer. ontosight.airsc.orgfu-berlin.descirp.orgcore.ac.uknih.govresearchgate.netvetmeduni.ac.at This photochemical process involves exposing a solution of the anthracene compound and a photosensitizer to light in the presence of oxygen. The photosensitizer absorbs light and generates singlet oxygen, which then reacts with the anthracene moiety to form the endoperoxide. ontosight.aifu-berlin.de For instance, irradiation of anthracene derivatives in the presence of oxygen leads to the formation of endoperoxides via a [4+2] cycloaddition reaction. core.ac.uknih.govresearchgate.netchemrxiv.org This reaction typically occurs across the electron-rich 9,10-positions of the anthracene core. ontosight.ai

Research has demonstrated the quantitative yield of endoperoxide photoproducts from certain anthracene derivatives upon irradiation at specific wavelengths, such as 365 nm. core.ac.uk The efficiency of this transformation can be influenced by factors such as the solvent used and the specific photosensitizer. ontosight.aichemrxiv.org

Design and Synthesis of Substituted AcEP Analogs

Modifying the anthracene core with various substituents allows for the tuning of the physical and chemical properties of the resulting endoperoxides. This is particularly relevant in the context of exploring structure-activity relationships. researchgate.netmdpi.comresearchgate.netnih.gov

Strategies for Introducing Diverse Substitution Patterns on the Anthracene Core

Diverse substitution patterns on the anthracene core can be introduced prior to the endoperoxide formation. Various synthetic methodologies are employed for functionalizing the anthracene framework. These include transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, which allow for the introduction of aryl or heteroaryl substituents at specific positions, commonly the 9 and 10 positions. rsc.org Other methods involve oxidative benzannulation reactions and palladium-catalyzed C-H arylation followed by electrophilic aromatic cyclization. frontiersin.org Halogenation of the anthracene core can also serve as a handle for further functionalization. frontiersin.org The choice of synthetic route depends on the desired substitution pattern and the nature of the substituents. For example, perfluorobenzyl groups have been introduced onto the 9,10-positions of anthracene through reactions with perfluorobenzyl iodide. beilstein-journals.org

Preparation of Non-Endoperoxidic Anthracene Analogs for Comparative Analysis

To understand the specific role of the endoperoxide functionality, non-endoperoxidic anthracene analogs are often synthesized for comparative studies. researchgate.netmdpi.comresearchgate.netnih.gov These analogs possess the same anthracene core and substituents as their endoperoxide counterparts but lack the peroxide bridge. Their synthesis typically involves the preparation of the substituted anthracene framework without subjecting it to the photooxygenation conditions that lead to endoperoxide formation. mdpi.comnih.gov This allows researchers to differentiate the effects attributed to the presence of the endoperoxide group from those arising from the anthracene scaffold and its substituents. Studies investigating the antileishmanial activity of AcEPs, for instance, included the synthesis and evaluation of corresponding non-endoperoxidic anthracene analogs. researchgate.netmdpi.comresearchgate.netnih.gov

Characterization Techniques for AcEP Structure (Excluding Basic Identification Data)

Beyond basic identification data such as melting point or simple UV-Vis spectroscopy, detailed structural elucidation of AcEP compounds relies on advanced spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for confirming the structure of AcEPs and their substituted analogs. core.ac.uknih.govvetmeduni.ac.atbeilstein-journals.orgresearchgate.nethyphadiscovery.com ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the protons and carbons in the molecule, allowing for the assignment of signals and confirmation of the connectivity and substitution patterns. Changes in chemical shifts upon endoperoxide formation, particularly for protons and carbons near the 9,10-positions, are characteristic and aid in structural confirmation. core.ac.ukresearchgate.net Two-dimensional NMR techniques like COSY and NOESY can further support peak assignments and provide information about spatial relationships between atoms. nsf.gov

Molecular Mechanisms of Action of Anthracene Endoperoxide Compounds

Chemical Activation Pathways of the Endoperoxide Moiety

The endoperoxide group within AcEPs is a key determinant of their reactivity and biological effects. This strained cyclic peroxide is susceptible to activation through various chemical pathways, leading to the generation of reactive intermediates.

Iron (II)-Dependent Activation of the Endoperoxide Group

A significant pathway for the activation of the endoperoxide moiety in AcEP compounds involves interaction with iron(II) ions. mdpi.comnih.gov This reaction has been demonstrated in both chemical systems and within biological contexts, such as in Leishmania parasites. mdpi.comnih.gov The interaction involves electron transfer from Fe²⁺ to the endoperoxide group, leading to the cleavage of the oxygen-oxygen bond and the formation of reactive species. nih.gov

| Compound | XO/Fe³⁺ Formation Rate (nmol/min) | Log₁₀ (Formation Rate) |

|---|---|---|

| AcEP | 8110 ± 4197 | 3.90 |

| 1062MeAcEP | 609 ± 27 | 2.78 |

| BisGluAcEP | 6800 ± 326 | 3.83 |

| DPAcEP | 677 ± 86 | 2.83 |

| MB359EP | 18533 ± 1147 | 4.26 |

| MonoGluAcEP | 12697 ± 1500 | 4.10 |

| mPyAcEP | 708 ± 37 | 2.85 |

| mPyBuAcEP | 731 ± 111 | 2.86 |

| oOMeAcEP | 545 ± 17 | 2.73 |

| oPyAcEP | 81700 ± 11921 | 4.91 |

| oPy2C8AcEP | 42667 ± 6302 | 4.63 |

| pPyBuAcEP | 67 ± 3 | 1.82 |

Table 1: Formation rate of the xylenol/Fe³⁺ complex by various AcEP compounds in the presence of FeSO₄, indicating the rate of reaction with iron(II). Data adapted from research findings. nih.govresearchgate.net

Besides transition metal reduction, AcEPs can also undergo thermal decomposition via cycloreversion, regenerating the parent anthracene (B1667546) compound and releasing singlet oxygen. mdpi.com This process can occur at elevated temperatures, and the rate of cycloreversion can be influenced by the specific structure of the AcEP. mdpi.com

Investigations into Radical Formation Upon AcEP Activation

The iron(II)-dependent activation of the endoperoxide group is understood to result in the formation of oxygen-centered radicals. nih.gov These highly reactive intermediates can subsequently undergo rearrangement to form carbon-centered radicals. nih.gov Electron paramagnetic resonance (EPR) spectroscopy, in conjunction with spin trapping agents like 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO), has been employed to investigate the formation of these radicals upon AcEP activation. nih.govresearchgate.net

EPR spectra recorded after incubating AcEPs with iron(II) and DMPO show the presence of spin adducts, confirming the generation of radicals. nih.govresearchgate.net The intensity of the signals corresponding to these spin adducts varies considerably among different AcEP compounds, indicating that the molecular structure influences the extent of radical formation. nih.gov These findings underscore the role of radical species as key mediators of AcEPs' biological activity following their activation. nih.gov

Intracellular and Biochemical Targets of AcEP

Following activation, the reactive species generated from AcEPs interact with various intracellular components, leading to biochemical and functional disruptions within target organisms. Research has highlighted mitochondria as a primary target and investigated the induction of superoxide (B77818) formation and the impact on cellular redox homeostasis. mdpi.comnih.gov

Mechanism of Mitochondrial Inhibition in Target Organisms

Mitochondria are critical organelles for energy production and are particularly vulnerable targets for certain cytotoxic compounds. Studies on the antileishmanial activity of AcEPs have demonstrated that these compounds inhibit mitochondrial function in Leishmania parasites. mdpi.comnih.govmdpi.com The molecular structure of the AcEP compound, beyond the endoperoxide group, significantly contributes to the differential levels of mitochondrial inhibition observed. mdpi.comresearchgate.net

The inhibition of mitochondrial activity by AcEPs can manifest as a decline in oxygen consumption rates. mdpi.com Experiments measuring oxygen consumption in Leishmania tarentolae promastigotes (LtP) treated with different AcEPs have shown a concentration-dependent decrease in respiration for some compounds. mdpi.com This suggests that AcEP-derived species interfere with the mitochondrial electron transport chain or other processes essential for respiration. mdpi.com The damage to mitochondrial electron carriers by AcEP-derived radicals is a proposed mechanism contributing to this inhibition. mdpi.com

Induction of Superoxide Formation by AcEP Compounds

The activation of AcEPs and their interaction with cellular components can lead to the induction of superoxide formation. mdpi.comnih.gov Superoxide (O₂⁻•) is a reactive oxygen species (ROS) that can contribute to oxidative stress within the cell. mdpi.comwikipedia.org

Studies have investigated the ability of AcEP compounds to induce superoxide formation in biological systems. While direct measurements of superoxide formation specifically by "Acep-1" are not available in the provided sources, the research on AcEPs in general indicates this as a consequence of their mechanism of action. Additional superoxide can originate from damaged mitochondrial electron carriers or cellular reductases following exposure to AcEP-derived radicals. mdpi.com The induction of ROS, including superoxide, by AcEPs is likely a contributing factor to their cytotoxic effects in target organisms. x-mol.netresearchgate.net

Interplay with Cellular Redox Homeostasis

Cellular redox homeostasis is a delicate balance between the production of reactive oxygen species and the capacity of the antioxidant defense systems to neutralize them. mdpi.comnih.gov Compounds that disrupt this balance can induce oxidative stress, leading to cellular damage and dysfunction. mdpi.comnih.gov

The radical formation and superoxide induction associated with AcEP activation suggest a significant interplay with cellular redox homeostasis. nih.govmdpi.com By generating reactive species, AcEPs can overwhelm the endogenous antioxidant defenses, shifting the cellular environment towards an oxidized state. mdpi.comnih.gov This disruption of redox balance can impair essential cellular processes and contribute to the observed biological effects, such as mitochondrial inhibition and cytotoxicity. mdpi.commdpi.comnih.gov The extent to which different AcEPs perturb redox homeostasis may vary depending on their activation rates and the specific radicals formed. nih.gov

Structure Activity Relationship Sar Analysis of Anthracene Endoperoxide Derivatives

Correlation of Structural Parameters with Biological Efficacy

The biological efficacy of AcEP derivatives is influenced by various structural parameters. Quantitative structure-activity relationship (QSAR) studies attempt to find consistent relationships between variations in molecular properties and biological activity slideshare.net. For AcEPs, parameters such as lipophilicity and polar surface area have been correlated with their observed biological effects mdpi.comvetmeduni.ac.at.

Influence of Lipophilicity (LogPOW) on Activity

Lipophilicity, often quantified by the logarithm of the octanol-water partition coefficient (LogPOW), plays a significant role in determining how a compound interacts with biological systems, affecting its absorption, distribution, metabolism, and excretion mdpi.commdpi.com. Research on the antileishmanial activity of a set of AcEP derivatives demonstrated a correlation between lipophilicity and activity mdpi.comvetmeduni.ac.at. Specifically, active compounds in this set were found to have a LogPOW greater than 3.5 mdpi.comvetmeduni.ac.at. A negative linear correlation was observed between the logarithm of the IC₅₀ in Leishmania tarentolae promastigotes (LtP) and LogPOW, suggesting that higher lipophilicity is often associated with lower (better) IC₅₀ values in LtP mdpi.com.

Correlation of Antileishmanial Activity with LogPOW

| Activity Level | LogPOW Range |

|---|---|

| Active Compounds (Antileishmanial) | > 3.5 mdpi.comvetmeduni.ac.at |

Impact of Polar Surface Area (PSA) on Biological Activity

Polar Surface Area (PSA) is another important molecular descriptor that relates to the polarity of a molecule and its ability to form hydrogen bonds, influencing its passive molecular transport and cell membrane permeability mdpi.com. Studies on AcEPs have shown a correlation between PSA and biological activity mdpi.comvetmeduni.ac.at. Active compounds within the investigated set of AcEP derivatives were found to have a polar surface area smaller than 100 Ų mdpi.comvetmeduni.ac.at. Predicted PSA values for the studied compounds ranged from 0 to approximately 270 Ų, providing insights into their potential to permeate cellular membranes mdpi.com.

Correlation of Antileishmanial Activity with PSA

| Activity Level | PSA Range |

|---|---|

| Active Compounds (Antileishmanial) | < 100 Ų mdpi.comvetmeduni.ac.at |

Effects of Specific Substituents on AcEP Activity and Selectivity

The nature and position of substituents on the anthracene (B1667546) core of AcEP derivatives significantly impact their biological activity and selectivity mdpi.com. Specific substitution patterns have been identified as being associated with enhanced potency and preferential toxicity towards target organisms mdpi.comvetmeduni.ac.at.

Analysis of Pyridyl-Substituted AcEP Derivatives

Pyridyl substituents have been explored in the design of anthracene derivatives for various biological applications, including antibacterial activity acs.org. In the context of antileishmanial AcEPs, pyridyl-substituted derivatives have shown notable effectiveness mdpi.comvetmeduni.ac.at. Among the pyridyl-substituted compounds studied, some demonstrated effectiveness at submicromolar concentrations against LtP mdpi.com. Pyridinium-modified anthracenes and their endoperoxides have also been reported to exhibit antibacterial activity against a range of bacteria acs.org. The antibacterial activity was found to depend on the number of alkynyl linkers and the distance of positive charges in the anthracene scaffold when coupled with methylpyridiniums acs.org.

Investigation of tert-Butyl-Substituted AcEP Derivatives

Tert-butyl substituents can influence the steric and electronic properties of organic molecules nd.edubeilstein-journals.org. In the study of antileishmanial AcEPs, tert-butyl-substituted derivatives, particularly those also featuring pyridyl substitution, were identified among the most effective compounds mdpi.comvetmeduni.ac.at. These pyridyl-/tert-butyl-substituted AcEPs exhibited high selectivity for the parasite over host cells, with selectivity indices greater than 30 mdpi.comvetmeduni.ac.at. This suggests that the combination of pyridyl and tert-butyl groups at specific positions on the anthracene core contributes favorably to both potency and selectivity mdpi.comvetmeduni.ac.at.

Dissection of Contributions from the Endoperoxide Group Versus the Core Molecular Structure

A key aspect of the SAR of endoperoxides is understanding the role of the labile endoperoxide bridge in their biological activity compared to the contribution of the core molecular structure mdpi.com. Studies have investigated this by comparing the activity of AcEPs with their corresponding non-endoperoxidic analogs (Ac) mdpi.comvetmeduni.ac.at.

Comparative Studies with Non-Endoperoxidic Anthracene Analogs (Ac)

Comparative studies between anthracene endoperoxide derivatives (AcEPs) and their corresponding non-endoperoxidic anthracene analogs (Ac) are crucial for understanding the role of the endoperoxide group in their biological activity. These studies aim to dissect the effects attributable specifically to the presence of the endoperoxide bridge from those arising from the core anthracene structure and its substituents.

Research has demonstrated that both AcEPs and their non-endoperoxidic analogs can exhibit biological activity, such as antileishmanial effects wikipedia.orgmims.commassbank.eu. The endoperoxide group in AcEPs is known to be activated by iron, leading to the formation of cytotoxic radicals wikipedia.orgmims.comalfa-chemistry.comnih.govnih.gov. This iron-mediated activation is considered a key mechanism for the activity of endoperoxide-containing compounds alfa-chemistry.com. However, studies comparing AcEPs and Acs have revealed that the molecular structure beyond the endoperoxide group also significantly influences their activity and mechanism of action wikipedia.orgmims.commassbank.eunih.gov.

Data from comparative studies highlight the varied activities within a series of substituted AcEPs and Acs. For example, compounds with pyridyl and tert-butyl substituents on the anthracene core, both in endoperoxide (AcEP) and non-endoperoxidic (Ac) forms, were identified as being among the most effective and selective against Leishmania tarentolae promastigotes (LtP) wikipedia.orgmims.commassbank.eufishersci.se. This underscores that the nature and position of substituents on the anthracene scaffold play a critical role in determining the potency and selectivity of these compounds, often in conjunction with, or sometimes independently of, the endoperoxide functionality.

The comparative analysis of AcEPs and Acs allows researchers to identify structural motifs that confer desirable properties, such as increased potency or improved selectivity, and to understand whether these properties are linked to the endoperoxide-dependent radical mechanism or other modes of action influenced by the broader molecular structure.

Structural Determinants Governing Differential Mitochondrial Inhibition

Mitochondrial inhibition has been identified as a significant mechanism contributing to the biological activity of anthracene endoperoxide derivatives, particularly in parasitic organisms like Leishmania massbank.eualfa-chemistry.comnih.gov. The extent and nature of mitochondrial inhibition are strongly influenced by the specific structural features of the AcEP molecules.

While the endoperoxide group's activation by iron can lead to radical formation that impacts cellular components, including mitochondria, the differential effects on mitochondrial function observed among various AcEPs and their analogs point to the crucial role of the molecular structure beyond the peroxide bridge wikipedia.orgmims.commassbank.eunih.gov.

Studies investigating the influence of AcEPs on the oxygen consumption rate in Leishmania have shown structure-dependent effects. For example, specific AcEPs like AcEP1129 and AcEP1130 caused a significant decline in the oxygen consumption rate in Leishmania tarentolae promastigotes, indicating mitochondrial inhibition alfa-chemistry.com. Notably, AcEP1129 demonstrated a stronger inhibitory effect, with a significant decrease in oxygen consumption observed at lower concentrations compared to AcEP1130 alfa-chemistry.com. This difference in potency highlights how variations in substituents on the anthracene core can profoundly impact the ability of the compound to impair mitochondrial respiration.

Furthermore, comparative studies with non-endoperoxidic analogs have provided insights into the structural determinants of mitochondrial inhibition. In some cases, the non-endoperoxidic analog exhibited a stronger inhibition of mitochondrial respiration than its endoperoxide counterpart mdpi.com. This observation suggests that the core anthracene structure with specific substituents can directly interfere with mitochondrial function, and this effect is not solely reliant on the presence and activation of the endoperoxide group mdpi.com. The molecular structure appears to influence the interaction of the compound with mitochondrial components, such as electron transfer chain complexes, leading to altered oxygen consumption.

Analysis of structural parameters has indicated that certain physicochemical properties, such as a LogPOW greater than 3.5 and a polar surface area smaller than 100 Ų, are often associated with active compounds in this series wikipedia.orgmims.commassbank.eufishersci.se. These properties can influence the compound's lipophilicity and ability to cross biological membranes, including those of mitochondria, thereby affecting their access to intracellular targets and their capacity to induce mitochondrial inhibition.

The position and nature of substituents on the anthracene ring system are key structural determinants. For instance, pyridyl and tert-butyl substitutions have been linked to higher efficacy and selectivity, which may be related to optimized interactions with biological targets within the parasite, including those in the mitochondria wikipedia.orgmims.commassbank.eufishersci.se. The specific arrangement and electronic properties conferred by these substituents can influence the compound's binding affinity to mitochondrial enzymes or its ability to disrupt mitochondrial membrane potential or electron transport.

Data Tables

Based on the research findings, a summary of representative data on the activity and effect on oxygen consumption for selected anthracene derivatives is presented below.

| Compound | Structure Type | IC50 in L. tarentolae Promastigotes (µM) | Effect on Oxygen Consumption | Citation |

| mPyBuAcEP | Endoperoxide | < 2 (Highly effective) | Inhibited | wikipedia.orgmims.commassbank.eufishersci.semdpi.com |

| mPyBuAc | Non-Endoperoxide | Active | Inhibited (even stronger than mPyBuAcEP) | wikipedia.orgmims.commassbank.eufishersci.semdpi.com |

| pPyBuAcEP | Endoperoxide | < 2 (Highly effective) | Not explicitly detailed, but effective | wikipedia.orgmims.commassbank.eufishersci.seresearchgate.net |

| AcEP1118 | Endoperoxide | 1.00 ± 0.73 | Not explicitly detailed in search results | researchgate.netmdpi.com |

| AcEP1129 | Endoperoxide | 0.61 ± 0.21 | Significant decline | alfa-chemistry.comresearchgate.netmdpi.com |

| AcEP1130 | Endoperoxide | 39.48 ± 3.48 | Significant decline (less potent than AcEP1129) | alfa-chemistry.comresearchgate.netmdpi.com |

| AcEP1117 | Endoperoxide | 2.65 ± 0.34 | Not explicitly detailed in search results | researchgate.netmdpi.com |

| Anthracene | Non-Endoperoxide | Less active | Not explicitly detailed in search results | nih.govfishersci.se |

| Anthraquinone (B42736) | Analog | Less active | Not explicitly detailed in search results | nih.govfishersci.se |

| Pentamidine | Reference Drug | Varied (used as comparison) | Not explicitly detailed in search results | nih.govnih.govuni.lu |

Note: IC50 values are approximate and can vary depending on the specific assay conditions and Leishmania strain used in different studies.

Preclinical in Vitro Efficacy and Selectivity Studies of Anthracene Endoperoxides

Evaluation of Antileishmanial Activity in Parasitic Model Systems (e.g., Leishmania tarentolae Promastigotes)

The antileishmanial activity of compounds like Acep-1, belonging to the class of anthracene (B1667546) endoperoxides (AcEPs), has been evaluated in various Leishmania model systems, including Leishmania tarentolae promastigotes (LtP). Studies have demonstrated that AcEPs exhibit antileishmanial activity in vitro, typically at low micromolar concentrations. mdpi.comnih.gov The effectiveness of these compounds was assessed using viability assays, such as resazurin- and tetrazolium-based methods, after exposing the parasites to serial dilutions of the compounds. nih.govresearchgate.net This research indicates that AcEPs, including compounds structurally related to Acep-1, can effectively reduce the viability of Leishmania promastigotes in a concentration-dependent manner. nih.gov

Assessment of Selective Action Against Parasitic Cells Versus Host Cells (e.g., J774 Macrophages)

A crucial aspect of evaluating potential therapeutic agents is their selective toxicity towards the target pathogen compared to host cells. The selectivity of AcEPs, such as Acep-1, has been assessed by comparing their toxicity in Leishmania parasites and mammalian host cells, specifically J774 macrophages. mdpi.comnih.govnih.gov While AcEPs have demonstrated antileishmanial activity, studies have also reported that these compounds can exhibit toxic effects on J774 cells. mdpi.comnih.gov However, a limited selectivity for Leishmania was observed for some AcEPs when comparing their IC50 values in different Leishmania strains to those in J774 macrophages. mdpi.comnih.gov The degree of toxicity in J774 macrophages has been shown to vary among different AcEP compounds. nih.gov

Quantitative In Vitro Activity Determination (e.g., IC50 Values)

Quantitative assessment of the in vitro activity of compounds like Acep-1 is typically performed by determining their half-maximal inhibitory concentration (IC50) values. The IC50 represents the concentration of a compound required to inhibit the viability of cells by 50%. For AcEPs, IC50 values have been determined in Leishmania tarentolae promastigotes (LtP) and J774 macrophages using various viability assays with an endpoint typically at 48 hours. mdpi.comnih.govresearchgate.net

Studies have reported that some AcEPs show IC50 values in the low micromolar range against LtP. mdpi.comnih.gov In comparison, reference compounds like anthracene and anthraquinone (B42736) generally demonstrated considerably higher IC50 values. nih.gov While effective against Leishmania, a significant consideration for AcEPs has been their cytotoxicity in J774 macrophages, with some compounds exhibiting low IC50 values in these host cells. nih.govnih.gov The selectivity index (SI), calculated as the ratio of the IC50 in J774 macrophages to the IC50 in Leishmania, provides a measure of the compound's selective action. researchgate.net Some AcEPs have shown higher selectivity indices compared to the reference compound pentamidine. nih.gov

The following table presents representative IC50 values for AcEPs against Leishmania tarentolae promastigotes and J774 macrophages, based on published research. These values illustrate the in vitro potency and selectivity profile of this class of compounds.

| Compound Class | Cell Line | IC50 (µM) | Assay Method | Endpoint |

| AcEPs | Leishmania tarentolae Promastigotes | Low Micromolar | Resazurin, Tetrazolium-based | 48 h |

| AcEPs | J774 Macrophages | Varied | Resazurin, Tetrazolium-based | 48 h |

| Pentamidine | Leishmania tarentolae Promastigotes | < 1 | Resazurin, Tetrazolium-based | 48 h |

| Pentamidine | J774 Macrophages | ~12 | Resazurin, Tetrazolium-based | 48 h |

| Anthracene | Leishmania tarentolae Promastigotes | > 100 | Resazurin, Tetrazolium-based | 48 h |

| Anthraquinone | Leishmania tarentolae Promastigotes | > 100 | Resazurin, Tetrazolium-based | 48 h |

Note: Specific IC50 values for "Acep-1" were not explicitly available in the consulted sources, which discuss AcEPs as a class and specific numbered compounds. The values presented are representative of findings for AcEPs.

Time-Course Studies of Cellular Viability and Morphological Changes

While detailed time-course studies specifically focusing on Acep-1 were not extensively detailed in the provided snippets, research on AcEPs has involved assessing cell viability at specific endpoints, commonly 48 hours, following incubation with the compounds. mdpi.comnih.govresearchgate.net These studies primarily focus on the reduction in metabolic activity or cell survival as measured by viability assays. mdpi.comnih.govresearchgate.net The mechanism of action of AcEPs involves activation by iron, leading to the formation of radicals and subsequent impairment of parasite mitochondrial functions, which ultimately affects cellular viability. mdpi.comnih.gov Although not explicitly detailed in the snippets regarding morphological changes over time for Acep-1, the impact on mitochondrial function suggests significant cellular damage contributing to the loss of viability in Leishmania parasites. mdpi.comnih.gov

Advanced Research Avenues and Future Perspectives for Acep Chemistry

Strategies for Enhancing Specificity and Potency of AcEP Analogs

Enhancing the specificity and potency of AcEP analogs is a critical area of ongoing research. Structure-activity relationship (SAR) studies are fundamental to this effort, aiming to identify the specific chemical groups responsible for desired biological effects and how modifications influence activity and selectivity wikipedia.orgpharmacologymentor.com.

Previous studies have indicated that while simple substituted AcEPs show antileishmanial activity, their selectivity for parasites over host cells (macrophages) can be limited nih.govresearchgate.net. This highlights the need for structural modifications to improve the therapeutic index. Research has shown that the molecular structure beyond the endoperoxide group significantly contributes to the differential effects observed, such as mitochondrial inhibition in Leishmania nih.gov. Specifically, pyridyl- and tert-butyl-substituted AcEPs have demonstrated high effectiveness against Leishmania tarentolae promastigotes (LtP) with good selectivity indices against J774 macrophages nih.gov.

Future strategies involve synthesizing a wider variety of AcEPs with diverse substitution patterns to systematically explore the chemical space and identify structures that maximize potency against the parasite while minimizing toxicity to host cells nih.govresearchgate.net. This includes investigating the influence of different substituents on properties like LogPOW and polar surface area, which have been correlated with activity and selectivity in previous AcEP sets nih.gov. The goal is to identify structural features that support enhanced antileishmanial activity and selectivity, guiding the design of future compounds for in vivo testing nih.govresearchgate.net.

Exploration of AcEP Activity in Novel Biological Contexts and Disease Models (Beyond Leishmaniasis)

While initial research has focused on the antileishmanial properties of AcEPs, there is potential to explore their activity in other biological contexts and disease models. The mechanism of action of endoperoxides, often involving activation by iron and the generation of reactive species, is relevant to various biological processes and diseases beyond parasitic infections nih.govresearchgate.net.

Given that iron is essential for the replication of Leishmania and participates in its metabolic processes, the parasite's dependence on this metal makes it a strategic target for new therapies researchgate.net. The activation of AcEPs by iron suggests potential in diseases where iron metabolism is dysregulated or where targeting iron-dependent pathways is therapeutically beneficial nih.gov.

Although the primary focus has been on Leishmaniasis, the broader class of endoperoxides has shown efficacy in malaria therapy, suggesting potential in other infectious diseases researchgate.net. Exploring the activity of AcEPs or their modified analogs in models of other parasitic infections, bacterial infections, or even certain types of cancer, where oxidative stress or specific enzymatic activation mechanisms are involved, could reveal novel therapeutic applications. For instance, the role of oxidative stress in the pathogenesis and treatment of leishmaniasis, and the potential of compounds to modulate it, suggests avenues for exploring AcEPs in other conditions linked to oxidative imbalance researchgate.net.

Furthermore, research into related compounds, such as Achatina cardioexcitatory peptide-1 (ACEP-1) from the snail Achatina fulica, which acts as an excitatory cotransmitter modulating muscle contraction, indicates the diverse biological roles that molecules with "ACEP" or similar designations can have biologists.com. While chemically distinct from the anthracene (B1667546) endoperoxides, this highlights the potential for compounds within a nomenclature family to exhibit varied biological activities, prompting broader screening efforts for AcEPs.

Development and Application of Advanced Methodologies in AcEP Research

Advancing the research on AcEPs necessitates the development and application of sophisticated methodologies for mechanistic elucidation and predictive modeling.

Spectroscopic Techniques for Mechanistic Elucidation (e.g., Electron Paramagnetic Resonance, UV Spectroscopy)

Spectroscopic techniques play a vital role in understanding the chemical behavior and interactions of AcEPs. Electron Paramagnetic Resonance (EPR) spectroscopy, particularly in conjunction with spin trapping, has been employed to study the formation of radicals upon activation of AcEPs by iron nih.govresearchgate.net. This technique allows for the detection and identification of short-lived radical species, providing direct evidence for the proposed iron-mediated activation mechanism nih.govresearchgate.net. EPR spectra recorded after incubation of AcEPs with Fe²⁺ in the presence of a spin trap like DMPO have shown the generation of radical adducts, supporting the understanding of how these compounds are activated in biological systems nih.govresearchgate.net.

UV spectroscopy has been utilized to study the thermal decomposition of AcEPs, specifically to monitor cycloreversion, a process where the endoperoxide group releases molecular oxygen nih.gov. Changes in the UV spectra over time at elevated temperatures can indicate the reformation of the corresponding anthracene chromophore, providing insights into the stability and decomposition pathways of different AcEP analogs nih.gov.

These spectroscopic methods, alongside others such as Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy, which are standard for structural characterization researchgate.netlabmanager.comsydney.edu.au, are essential for confirming the identity and purity of synthesized AcEPs and for probing their interactions with biological molecules or metal ions.

Computational Approaches for Structure-Activity Prediction and Lead Optimization

Computational approaches are increasingly valuable in drug discovery and optimization, offering efficient ways to predict activity, understand interactions, and guide the synthesis of new compounds nih.govfrontiersin.orgnih.govresearchgate.net. For AcEP research, computational methods, particularly those focused on structure-activity relationships (SAR) and quantitative structure-activity relationships (QSAR), are crucial for predicting the biological activity of novel analogs before synthesis and testing wikipedia.orgpharmacologymentor.comlabinsights.nl.

By building models that correlate structural parameters with observed biological activity (e.g., antileishmanial potency or selectivity), researchers can virtually screen large libraries of potential AcEP structures to identify the most promising candidates labinsights.nlnih.gov. These models can help prioritize compounds for synthesis, saving time and resources.

Molecular docking and molecular dynamics simulations can provide insights into the potential interactions of AcEPs with biological targets, such as enzymes or proteins in Leishmania nih.govfrontiersin.org. This can help elucidate the molecular basis for their activity and guide the design of analogs with improved binding affinity or specificity. Computational methods can also be used to predict pharmacokinetic properties, although this was excluded from the scope of this article, it is a common application in lead optimization frontiersin.orgresearchgate.net.

常见问题

Basic Research Questions

Q. How to formulate a focused research question for investigating Acep-1's biological activity?

- Methodological Approach : Use the PECO framework (Population, Exposure, Comparison, Outcome) to narrow the scope:

- Population: Define biological systems (e.g., specific cell lines, in vivo models).

- Exposure: Specify Acep-1 concentration ranges and administration methods.

- Comparison: Include controls (e.g., vehicle, structurally similar compounds).

- Outcome: Quantify measurable endpoints (e.g., IC50, gene expression changes).

"In [cancer cell line], does Acep-1 exposure compared to [control compound] result in [apoptosis markers]?" .

Q. What methodologies are recommended for initial physicochemical characterization of Acep-1?

- Experimental Design :

-

Purity Analysis : Use HPLC (≥95% purity threshold) with mobile phase and column specifications .

-

Structural Elucidation : Combine NMR (1H/13C spectra) and mass spectrometry (m/z fragmentation patterns) .

- Reporting Standards : Document batch-specific variations and solvent residues (e.g., DMSO) to ensure reproducibility .

Analytical Technique Parameters Measured Critical Reporting Criteria HPLC Purity, retention time Column type, flow rate, detector NMR Structural confirmation Solvent, δ (ppm) assignments Mass Spectrometry Molecular weight Ionization mode, resolution

Q. How to design a robust experimental protocol for Acep-1's in vitro toxicity screening?

- Stepwise Process :

Cell Line Selection : Justify relevance to hypothesized mechanisms (e.g., hepatic cells for metabolism studies).

Dose Range-Finding : Conduct pilot studies to establish LD50 thresholds .

Controls : Include positive (e.g., cisplatin) and negative (vehicle-only) controls.

Endpoint Assays : Use MTT/WST-1 for viability and caspase-3 for apoptosis .

Advanced Research Questions

Q. How to resolve contradictions in Acep-1's reported bioactivity across studies?

- Root-Cause Analysis :

- Experimental Variables : Compare cell culture conditions (e.g., serum concentration, passage number) .

- Pharmacokinetic Factors : Assess solubility differences (e.g., DMSO vs. aqueous buffers) .

"Re-evaluate conflicting dose-response curves using standardized normalization (e.g., % inhibition relative to positive control)" .

Q. What strategies optimize Acep-1's synthetic yield while maintaining purity?

- Methodological Refinement :

- Reaction Monitoring : Use TLC/HPLC to track intermediate formation .

- Purification Techniques : Compare column chromatography vs. recrystallization efficiency .

- Data-Driven Optimization :

| Parameter | Low Yield Condition | Optimized Condition |

|---|---|---|

| Temperature | 25°C | 40°C |

| Catalyst Loading | 5 mol% | 10 mol% |

| Reaction Time | 12 hours | 18 hours |

Q. How to integrate multi-omics data for Acep-1's mechanism of action studies?

- Workflow Design :

Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.

Proteomics : LC-MS/MS to quantify protein abundance changes.

Metabolomics : NMR/GC-MS to track metabolic pathway alterations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。